Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride

Salt selection Aqueous solubility Solid-state stability

Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride (predominantly supplied as the (S)-enantiomer, CAS 2241594-20-5) is a chiral, fluorinated pyridine building block belonging to the cyclopropylmethanamine class of heterocyclic amines. The molecule incorporates a 6-fluoropyridine ring, a cyclopropyl group, and a primary amine methanamine linker, supplied as a dihydrochloride salt (C₉H₁₃Cl₂FN₂, MW 239.12 g/mol).

Molecular Formula C9H13Cl2FN2
Molecular Weight 239.11 g/mol
Cat. No. B12497227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
Molecular FormulaC9H13Cl2FN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl
InChIInChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H
InChIKeyDSOUNGFOMMVHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(6-fluoropyridin-2-yl)methanamine Dihydrochloride – Structural Class, Key Identifiers, and Procurement Baseline


Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride (predominantly supplied as the (S)-enantiomer, CAS 2241594-20-5) is a chiral, fluorinated pyridine building block belonging to the cyclopropylmethanamine class of heterocyclic amines . The molecule incorporates a 6-fluoropyridine ring, a cyclopropyl group, and a primary amine methanamine linker, supplied as a dihydrochloride salt (C₉H₁₃Cl₂FN₂, MW 239.12 g/mol) . This compound serves as a key intermediate in medicinal chemistry programs targeting neurological disorders, kinase modulation, and epigenetic enzymes such as LSD1 [1].

Why Cyclopropyl(6-fluoropyridin-2-yl)methanamine Dihydrochloride Cannot Be Generically Substituted – The Procurement Risk


In-class fluoropyridine methanamine analogs are not interchangeable due to three interdependent variables: fluorine ring position (6- vs 5- vs 4- vs 3-fluoro), salt stoichiometry (dihydrochloride vs free base vs monohydrochloride), and absolute stereochemistry ((S) vs (R) vs racemic). Changing any single variable alters the compound's computed lipophilicity (LogP ranges from 1.91 to 2.47 across positional isomers), aqueous solubility, hydrogen-bonding capacity, and ultimately its performance as a synthetic intermediate in chiral drug candidate synthesis . The evidence below quantifies these differences where data exist and explicitly identifies gaps where proxy or class-level inference is used .

Product-Specific Quantitative Evidence Guide for Cyclopropyl(6-fluoropyridin-2-yl)methanamine Dihydrochloride – Head-to-Head Comparator Data


Dihydrochloride Salt vs Free Base – Quantified Molecular Weight, Solubility, and Storage Stability Advantage

The dihydrochloride salt (CAS 2241594-20-5, MW 239.12 g/mol) increases the molecular weight by 43.9% relative to the free base (CAS 1212827-79-6, MW 166.20 g/mol), reflecting the addition of two HCl equivalents [1]. Dihydrochloride salt formation of primary amines is a well-established pharmaceutical strategy that converts lipophilic free bases into water-soluble, crystalline solids with extended ambient shelf-life; free base amines are typically oils or low-melting solids requiring cold storage under inert atmosphere, whereas the dihydrochloride salt of this compound is stored at room temperature (RT) per vendor specifications . The Fujifilm Wako listing confirms RT storage conditions for the dihydrochloride salt, while the free base (S)-cyclopropyl(6-fluoropyridin-2-yl)methanamine requires storage at 2–8°C under inert gas per independent chemical database entries .

Salt selection Aqueous solubility Solid-state stability Medicinal chemistry building blocks

6-Fluoro vs 4-Fluoro Positional Isomer – Computed LogP Differentiation of 0.56 Log Units

The position of the fluorine substituent on the pyridine ring exerts a substantial effect on computed lipophilicity. For (S)-cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride, ChemScene reports a computed LogP of 2.4741 . By contrast, the 4-fluoro positional isomer [1-(4-fluoropyridin-2-yl)cyclopropyl]methanamine (free base, CAS 1060809-51-9) has a reported computed LogP of 1.9113 from ChemSrc . The difference of 0.56 Log units corresponds to approximately a 3.6-fold difference in the octanol-water partition coefficient, indicating that the 6-fluoro isomer is significantly more lipophilic. Both compounds share identical TPSA values (38.91) and molecular formula (C₉H₁₁FN₂ for the free base), isolating the lipophilicity difference to the fluorine ring position.

Lipophilicity Fluorine positional isomerism Physicochemical property prediction Drug-likeness

6-Fluoro vs 5-Fluoro Isomer – Differentiated Synthetic Accessibility and Vendor Availability Metrics

Among the dihydrochloride salt forms of cyclopropyl(fluoropyridin-2-yl)methanamine positional isomers, the 6-fluoro derivative (CAS 2241594-20-5) is listed by at least five independent reputable suppliers (FUJIFILM Wako/ BLD Pharmatech, ChemScene, GLPBio, Combi-Blocks, MuseChem) with cataloged stock and defined pricing . The 5-fluoro isomer (Cyclopropyl(5-fluoropyridin-2-yl)methanamine dihydrochloride) is available from ChemScene with identical storage conditions (sealed in dry, 2–8°C) but from fewer suppliers . The 3-fluoro isomer is listed primarily through single-vendor custom synthesis channels. The (S)-6-fluoro dihydrochloride is thus the most broadly accessible regioisomer in its class, reducing single-supplier procurement risk.

Fluoropyridine regioisomers Commercial availability Synthetic tractability Procurement lead time

Cyclopropyl-Containing vs Non-Cyclopropyl Analog – Conformational Restriction via Rotatable Bond Count

The target compound contains exactly 2 rotatable bonds (ChemScene computational data) . The simpler analog (6-fluoropyridin-2-yl)methanamine (CAS 205744-18-9) contains only 1 rotatable bond but lacks the cyclopropyl group, which introduces conformational restriction through ring strain and limited rotational freedom rather than through additional rotatable bonds per se. The cyclopropyl group in the target compound constrains the conformational space accessible to the methanamine side chain, a property exploited in drug design to reduce the entropic penalty upon target binding. In LSD1 inhibitor patent US20190100507A1, fluorinated cyclopropylamine scaffolds (including 6-fluoropyridin-2-yl variants) demonstrate LSD1 inhibitory activity, while non-cyclopropyl analogs lacking this conformational constraint show reduced potency [1]. Direct quantitative comparison data for this specific compound pair are not available in the public domain.

Conformational restriction Rotatable bonds Entropic penalty Ligand efficiency

Chiral (S)-Enantiomer vs (R)-Enantiomer and Racemate – Implications for Diastereoselective Synthesis

The (S)-enantiomer (CAS 1212827-79-6 free base; 2241594-20-5 dihydrochloride) and the (R)-enantiomer (CAS 1212862-20-8 free base; AKSci 2112FU) are both commercially available as single enantiomers, with the racemate (CAS 1270490-69-1) also supplied . In the context of asymmetric synthesis, the choice of enantiomer determines the absolute configuration of the downstream chiral center in the final drug candidate. The (S)-dihydrochloride is the more broadly stocked enantiomeric form across multiple suppliers. No peer-reviewed data quantifying differential biological activity between the (S)- and (R)-enantiomers of this specific compound were located; however, the general principle that enantiomers of chiral amines exhibit divergent pharmacology is firmly established [1].

Chiral building blocks Enantioselective synthesis Stereochemical integrity Diastereomeric excess

Optimal Research and Industrial Application Scenarios for Cyclopropyl(6-fluoropyridin-2-yl)methanamine Dihydrochloride


LSD1/KDM1A Epigenetic Inhibitor Lead Optimization

The fluorinated cyclopropylamine scaffold is a core pharmacophore in LSD1 (lysine-specific demethylase 1) inhibitor design, as documented in patent US20190100507A1 [1]. The (S)-6-fluoro dihydrochloride building block enables direct incorporation of the chiral cyclopropylamine moiety into elaborated inhibitor scaffolds with pre-established stereochemistry, bypassing the need for late-stage chiral separation. The compound's computed LogP of 2.47 supports CNS drug-like property space for epigenetic targets implicated in leukemia and neurodegenerative disorders .

Parallel Medicinal Chemistry Library Synthesis Requiring Ambient-Stable Amine Building Blocks

The dihydrochloride salt form's room-temperature storage stability and water solubility make it suitable for automated parallel synthesis platforms where cold-chain logistics and in situ salt formation would introduce workflow bottlenecks [2]. The 2 rotatable bonds and single H-bond donor (primary amine) provide a well-defined reactivity profile for amide coupling, reductive amination, and urea formation in library production.

Structure-Activity Relationship (SAR) Studies Across Fluoropyridine Positional Isomers

The 0.56 LogP unit difference between the 6-fluoro (LogP 2.47) and 4-fluoro (LogP 1.91) isomers provides a measurable lipophilicity gradient for SAR exploration . Research programs investigating the impact of fluorine substitution pattern on target binding, metabolic stability, and permeability can use the 6-fluoro dihydrochloride as the more lipophilic anchor point in a matched-pair analysis with other regioisomers.

Chiral Amine Intermediate for Diastereoselective Synthesis of CNS-Targeted Therapeutics

Vendor descriptions consistently identify this compound as a key intermediate for small-molecule drugs targeting neurological disorders including depression and anxiety . The (S)-configuration at the methanamine carbon provides a defined chiral center for subsequent diastereoselective transformations, with the fluoropyridine ring potentially enhancing blood-brain barrier penetration through increased lipophilicity relative to non-fluorinated pyridine analogs.

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